molecular formula C9H15N3O2 B13242998 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine

Cat. No.: B13242998
M. Wt: 197.23 g/mol
InChI Key: WKVSESJTAWGILR-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to an oxolane (tetrahydrofuran) scaffold. The oxadiazole moiety is substituted at position 3 with a propan-2-yl (isopropyl) group, while the oxolane ring carries an amine (-NH2) at position 3. The compound’s molecular formula is estimated as C9H14N3O2, with a molecular weight of 196.23 g/mol (calculated).

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-6(10)3-4-13-7/h5-7H,3-4,10H2,1-2H3

InChI Key

WKVSESJTAWGILR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2C(CCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required temperature and pressure conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Core Scaffold Key Functional Groups Molecular Weight (g/mol)
Target compound 3-(Propan-2-yl) Oxolane Amine (-NH2) 196.23 (estimated)
SLP7111228 3-(4-Octylphenyl) Pyrrolidine Carboximidamide 345.15
2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 3-(2-Bromophenyl) Benzene Carboxylic acid (-COOH) 345.15
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate 3-(Furan-2-yl) Propane Amine, methylthio, oxalate 329.33
Patent compound () 3-(Trifluoromethylphenyl) Imidazolidine Morpholinoethyl, sulfonyl ~600 (estimated)

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropyl group confers moderate lipophilicity (clogP ~1.5), whereas SLP7111228’s 4-octylphenyl substituent increases clogP significantly (~6.0), enhancing membrane permeability but reducing aqueous solubility .
  • Solubility : The amine group in the target compound improves water solubility compared to the bromophenyl-substituted derivative (), which is less soluble due to its bulky aromatic and acidic (-COOH) groups.
  • Electronic Effects : The trifluoromethyl group in the patent compound () introduces strong electron-withdrawing effects, stabilizing the oxadiazole ring against hydrolysis compared to the electron-donating isopropyl group in the target compound.

Stability and Reactivity

  • The oxolane ring’s puckering conformation may influence stereoelectronic interactions in biological systems.

Biological Activity

The compound 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a member of the oxadiazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can be represented as:

PropertyValue
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 181.22 g/mol
IUPAC Name 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known to enhance binding affinity to certain enzymes and receptors, which can lead to modulation of their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that influence cellular responses.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound possesses notable antibacterial properties.

Anticancer Activity Study

In a preliminary study on cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects:

Cell LineIC₅₀ (µM)
HeLa15
MCF720

These results indicate potential for further development as an anticancer agent.

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data on 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is limited; however, preliminary studies suggest a moderate toxicity profile at higher concentrations. Further investigation into chronic exposure effects and long-term safety is warranted.

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